4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
“4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide” is a chemical compound . It’s associated with Heat Shock Protein 90 (Hsp90) inhibitors, which are important in regulating the maturation of more than 300 client proteins. Many of these proteins are closely associated with refractory diseases, including cancer, neurodegenerative diseases, and viral infections .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H NMR, 13C NMR, IR, HRMS, and X-ray diffraction methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 .
Scientific Research Applications
Antimicrobial Activities
Research has shown that compounds incorporating pyrazole and related heterocyclic moieties exhibit promising antimicrobial properties. For example, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, with some exhibiting antimicrobial activities. These findings suggest that structural analogs, such as the one , could potentially serve similar antimicrobial purposes Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A. (2010).
Synthesis of Heterocyclic Compounds
The versatility of pyrazole derivatives in synthesizing a wide range of heterocyclic compounds is well-documented. For instance, Fadda et al. (2017) utilized a cyanoacetamide precursor for the synthesis of various heterocycles, indicating the potential utility of similar structures in generating diverse heterocyclic frameworks with potential biological activities Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H. (2017).
Biological Evaluation and Characterization
Compounds with the acetamido and pyrazole components have been synthesized and evaluated for their biological properties, including antimicrobial activities. Padaliya and Parsania (2015) synthesized N-aryl amino-4-acetamido-2-ethoxy benzamides and screened them for antimicrobial activity, showcasing the importance of these functional groups in developing biologically active compounds Padaliya, J. V., & Parsania, M. V. (2015).
Future Directions
The future directions of research on “4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide” and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The exact interaction of this compound with its targets needs further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action of similar compounds
Properties
IUPAC Name |
4-acetamido-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13(25)23-17-5-3-15(4-6-17)19(26)21-10-14-7-8-20-18(9-14)16-11-22-24(2)12-16/h3-9,11-12H,10H2,1-2H3,(H,21,26)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQMXPUFFRERFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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